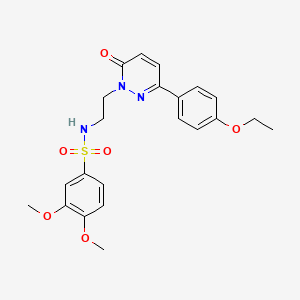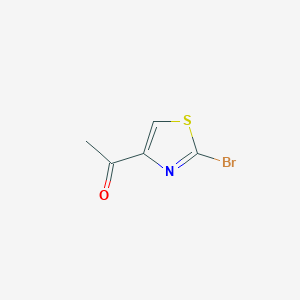![molecular formula C23H23NO7 B2908380 propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 843627-58-7](/img/structure/B2908380.png)
propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound. It has a molecular formula of C23H23NO7 . The compound belongs to the class of chemical entities known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would contain a chromen-3-yl group, a dimethylcarbamoyl group, and a propyl benzoate group . These groups would likely confer specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .科学的研究の応用
Nonlinear Optical Applications
The benzoate family, which includes the compound you’re interested in, has been identified as excellent candidates for nonlinear optical applications due to the presence of the benzene ring. This suggests potential use in creating materials that can change their optical properties in response to electric fields, which is useful in telecommunications and information processing .
Biological Properties Investigation
Coumarin systems, including derivatives like the one , have been extensively studied for their biological properties. Research includes synthesis methods and investigation into their use as antibiotics, anticoagulants, antidepressants, antitumors, and more .
Diagnostic Imaging
Some coumarin derivatives are used in imaging diagnostics. They may serve as contrast agents or fluorescent markers to visualize complex biological processes or structures .
Laser Device Applications
Due to their specific optical characteristics, certain coumarins are utilized in laser devices. They could be part of the active medium that generates laser light .
Ion Receptors and Fluorescent Probes
Coumarin-based compounds are rapidly growing in applications as ion receptors and fluorescent probes. They are used to monitor enzyme activity, biological events, and pharmacological properties in living cells .
Fluorescent Labeling of Biomolecules
These compounds play a crucial role in fluorescent labeling, which is essential for studying the behavior and interaction of biomolecules within various environments .
Metal Ion Detection
Coumarin derivatives can detect metal ions, which is valuable in environmental monitoring and medical diagnostics .
Microenvironment Polarity and pH Detection
They are also used for detecting microenvironment polarity and pH levels, providing insights into cellular processes and environments .
作用機序
将来の方向性
特性
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-5-12-28-22(26)15-6-8-16(9-7-15)30-21-14(2)29-19-13-17(31-23(27)24(3)4)10-11-18(19)20(21)25/h6-11,13H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCCBVCSTFTHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2908299.png)
![5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2908300.png)
![[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2908302.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2908304.png)

![4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B2908306.png)
![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B2908307.png)

![Methyl 2-[3-cyano-4-(4-ethylphenyl)-6-oxo-2-1,4,5-trihydropyridylthio]acetate](/img/structure/B2908314.png)

![Tert-butyl 3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2908317.png)
